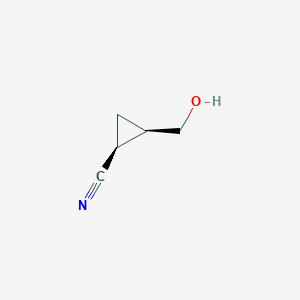

(1S,2R)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

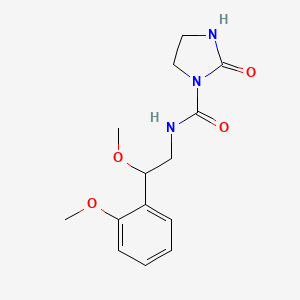

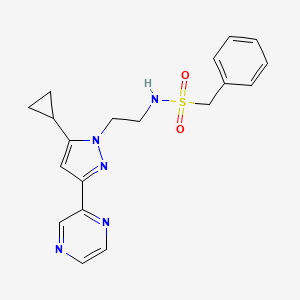

“(1S,2R)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile” is a chemical compound with the molecular formula C5H7NO . Its molecular weight is 97.12 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropane ring with a hydroxymethyl group and a carbonitrile group attached . The exact arrangement of these groups is indicated by the (1S,2R) notation, which refers to the stereochemistry of the molecule.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 97.12 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用

Conformationally Restricted Analogues of Histamine

Researchers have utilized the cyclopropane ring of (1S,2R)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile to restrict the conformation of biologically active compounds, aiming to improve their activity. The compound served as a key intermediate in the synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers. These synthesized compounds are conformationally restricted analogues of histamine, designed to explore bioactive conformations and potentially improve pharmacological profiles (Kazuta et al., 2002).

Ring-opening Dichlorination

The compound has also been involved in studies focusing on the ring-opening reactions of donor-acceptor cyclopropanes. One study demonstrated the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride to yield ring-opened products bearing chlorine atoms. This process utilized various donor and acceptor moieties, showcasing the versatility of cyclopropane derivatives in synthetic chemistry (Garve et al., 2014).

Efficient Preparation of Cyclopropane Derivatives

Further research highlights the efficient formation of 2,3-disubstituted cyclopropane-1-carbonitriles via selective decarboxylation. This methodology demonstrates the compound's utility in generating cyclopropane derivatives with significant yields, further proving its value in synthetic organic chemistry (Wang et al., 2017).

Nitrile Biotransformation

In the context of biotransformation, the compound has been studied for its potential in the enantioselective synthesis of cyclopropanecarboxylic acids and amides. The research utilized a Rhodococcus sp. AJ270 whole-cell catalyst for the biotransformation of various cyclopropanecarbonitriles, demonstrating the possibility of achieving high yields and excellent enantiomeric excesses. This research opens pathways for synthesizing optically pure cyclopropane derivatives, which are valuable in medicinal chemistry and agrochemicals (Wang & Feng, 2003).

特性

IUPAC Name |

(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-2-4-1-5(4)3-7/h4-5,7H,1,3H2/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFBEHLXLHSHMV-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C#N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1C#N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2891259.png)

![N-(2,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2891260.png)

![1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891261.png)

![2-[[5-[2-(4-chlorophenyl)quinolin-4-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2891272.png)